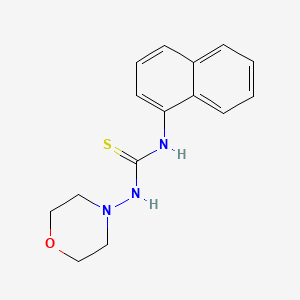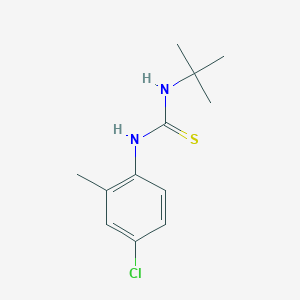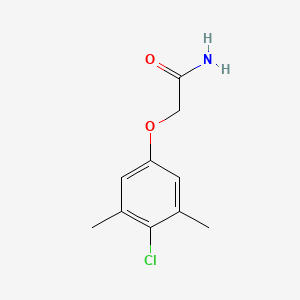
1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. This compound is known for its ability to interact with certain receptors in the brain, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves its interaction with certain receptors in the brain. This compound has been shown to act as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of cognition and reward.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and cognition. Additionally, this compound has been shown to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus, which are involved in the regulation of memory and learning.
実験室実験の利点と制限
The advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments include its ability to interact with certain receptors in the brain, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the regulation of mood and cognition.
The limitations of using 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action. Additionally, this compound is not currently approved for clinical use, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One direction is the development of new drugs based on this compound for the treatment of anxiety, depression, and cognitive impairment. Another direction is the further study of the mechanism of action of this compound to fully understand its effects on the brain. Additionally, future research could focus on the potential toxicity of this compound and its safety for clinical use.
合成法
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves several steps. The first step is the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride, which produces 4-chloro-2-nitrobenzoyl chloride. The second step is the reaction of 4-chloro-2-nitrobenzoyl chloride with 4-methylpiperazine, which produces 1-(4-chloro-2-nitrobenzoyl)-4-methylpiperazine. The final step is the reaction of 1-(4-chloro-2-nitrobenzoyl)-4-methylpiperazine with pyridine, which produces 1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine.
科学的研究の応用
1-(4-chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic uses in a variety of conditions, including anxiety, depression, and cognitive impairment. This compound has been shown to interact with certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and cognition.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-4-5-13(14(11-12)21(23)24)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPTOPPTOWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrobenzoyl)-4-(2-pyridinyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
